Risarestat - 79714-31-1

Risarestat

Catalog Number: EVT-280726
CAS Number: 79714-31-1
Molecular Formula: C16H21NO4S
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Risarestat is a thiazolidinone.
Source and Classification

Risarestat is classified under the category of aldose reductase inhibitors. It is synthesized from various chemical precursors through multi-step chemical reactions. The compound is identified by its CAS number 79714-31-1, and its chemical structure includes functional groups that facilitate its interaction with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of Risarestat involves a series of well-defined steps. The initial phase typically includes the preparation of a mother liquor, where a small amount of the compound (e.g., 2 mg) is dissolved in dimethyl sulfoxide (DMSO) to create a concentrated solution (40 mg/mL).

The process may include:

  1. Reagents: Commonly used reagents include various acids, bases, and solvents that facilitate chemical transformations.
  2. Reactions: Key reactions in the synthesis may involve oxidation, reduction, and substitution processes.
  3. Yield Optimization: The synthesis route is optimized for yield and purity, often requiring purification steps such as recrystallization or chromatography .
Molecular Structure Analysis

Structure and Data

The molecular structure of Risarestat can be described as follows:

  • Molecular Formula: C13_{13}H15_{15}N3_{3}O4_{4}
  • Molecular Weight: Approximately 273.27 g/mol
  • Structural Features: The compound contains functional groups that are crucial for its biological activity, including an aromatic ring and hydroxyl groups that enhance its solubility and binding affinity to aldose reductase.

Structural Data

Risarestat's structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential interaction sites with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Risarestat undergoes several chemical reactions during its synthesis and application:

  • Oxidation/Reduction: These reactions are essential for modifying functional groups within the compound.
  • Substitution Reactions: Often employed to introduce or modify specific groups on the aromatic ring.
  • Reagents Used: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, depending on the specific synthetic pathway .
Mechanism of Action

Process and Data

Risarestat acts primarily through the inhibition of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, a process that can lead to osmotic and oxidative stress in cells, particularly in diabetic conditions.

  • Target Interaction: The binding of Risarestat to aldose reductase prevents substrate access, thereby reducing sorbitol production.
  • Biochemical Pathways Affected: The compound influences metabolic pathways related to fructose and mannose metabolism as well as galactose metabolism.

Pharmacokinetics

The pharmacokinetics of Risarestat indicate variable absorption and distribution profiles across different tissues. Studies show that after administration, peak concentrations are reached within 30 minutes in ocular tissues, with gradual decline over 24 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents like DMSO but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity consistent with compounds containing hydroxyl groups, making it susceptible to esterification or etherification reactions .
Applications

Scientific Uses

Risarestat has significant applications in scientific research, particularly in studies focused on diabetes management and complications arising from hyperglycemia. Its role as an aldose reductase inhibitor makes it a candidate for therapeutic interventions aimed at preventing diabetic neuropathy, retinopathy, and nephropathy.

  • Research Studies: Investigations into its efficacy have shown promising results in reducing cellular damage associated with high glucose levels.
  • Potential Therapeutic Use: Ongoing research aims to explore its potential benefits in combination therapies for diabetes-related complications .
Historical Context and Rationale for Development

Discovery and Initial Characterization of Aldose Reductase Inhibition

Aldose reductase (ALR2; EC 1.1.1.21) is a cytosolic NADPH-dependent oxidoreductase and the first-rate limiting enzyme in the polyol pathway. It catalyzes the reduction of glucose to sorbitol under hyperglycemic conditions, initiating a cascade of biochemical events linked to diabetic complications. Early research identified ALR2’s role in mediating osmotic stress through intracellular sorbitol accumulation, which disrupts cellular osmolarity due to sorbitol’s poor membrane permeability [2] [10]. By the 1980s, researchers established that ALR2 overexpression correlated with microvascular damage in neural, retinal, and renal tissues, positioning it as a therapeutic target for diabetic complications [1] [5]. The first-generation aldose reductase inhibitors (ARIs), such as alrestatin and sorbinil, demonstrated proof-of-concept by reducing sorbitol levels in vitro and in animal models. However, their clinical utility was limited by pharmacokinetic shortcomings (e.g., poor tissue penetration) and safety issues, including hypersensitivity reactions [5] [8].

Emergence of Risarestat in Diabetic Complication Research

Risarestat emerged in the 1990s as a second-generation ARI designed to overcome the limitations of earlier inhibitors. Chemically classified as a thiazolidinedione derivative, it was structurally optimized for enhanced ALR2 binding affinity and selectivity. Unlike first-generation spirohydantoin-based ARIs (e.g., sorbinil), risarestat incorporated a trifluorinated benzyl group linked to a thiazolidinedione core, improving its interaction with ALR2’s hydrophobic pocket [5] [8]. Preclinical studies positioned risarestat alongside contemporaries like zenarestat and fidarestat, which showed promise in mitigating sorbitol accumulation in diabetic rat models. Its development reflected a broader effort to balance inhibitory potency (IC₅₀ values in the nanomolar range) with metabolic stability [1] [8].

Table 1: Classification of Key Aldose Reductase Inhibitors

Structural ClassExamplesStatusKey Features
Acetic acid derivativesTolrestat, EpalrestatMarketed (Epalrestat); Withdrawn (Tolrestat)Carboxylic acid group; High protein binding
SpirohydantoinsSorbinil, FidarestatWithdrawn/Clinical trialsCyclic imide; Better absorption
ThiazolidinedionesRisarestatDiscontinuedTrifluorinated benzyl group
Succinimide derivativesRanirestatPhase III trialsNon-carboxylic acid; Improved selectivity

Pharmacological Rationale for Targeting Polyol Pathway Dysregulation

The pathophysiological basis for risarestat’s development centered on the polyol pathway’s role in diabetic complications. Under hyperglycemia, ALR2 activation consumes NADPH, depleting cofactors essential for regenerating glutathione (GSH). This impairs cellular redox balance, elevating reactive oxygen species (ROS) and inducing oxidative stress [4] [10]. Concurrently, sorbitol dehydrogenase oxidizes sorbitol to fructose, generating reducing equivalents (NADH) that activate protein kinase C (PKC) and promote advanced glycation end-products (AGEs) [3] [10]. Together, these processes drive microvascular damage, manifesting as neuropathy, retinopathy, and nephropathy. Risarestat aimed to interrupt this cascade at its origin by inhibiting ALR2, thereby:

  • Reducing sorbitol-mediated osmotic stress
  • Preserving NADPH reserves for antioxidant defense
  • Attenuating downstream effectors (e.g., PKC, AGEs) [1] [10]

Properties

CAS Number

79714-31-1

Product Name

Risarestat

IUPAC Name

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19)

InChI Key

CRPGRUONUFDYBG-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC

Solubility

Soluble in DMSO

Synonyms

5-(3-ethoxy-4-pentyloxyphenyl)-2,4-thiazolidinedione
CT 112
CT-112
risarestat

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.